molecular formula C21H14OS2 B14475646 3,4-Diphenyl-6-(thiophen-2-yl)-2H-pyran-2-thione CAS No. 65439-07-8

3,4-Diphenyl-6-(thiophen-2-yl)-2H-pyran-2-thione

Cat. No.: B14475646
CAS No.: 65439-07-8
M. Wt: 346.5 g/mol
InChI Key: GSCFPTHTSKOVSL-UHFFFAOYSA-N
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Description

3,4-Diphenyl-6-(thiophen-2-yl)-2H-pyran-2-thione is a heterocyclic compound that features a pyran ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-6-(thiophen-2-yl)-2H-pyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thiophenecarboxaldehyde with acetophenone derivatives in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-6-(thiophen-2-yl)-2H-pyran-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Diphenyl-6-(thiophen-2-yl)-2H-pyran-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-6-(thiophen-2-yl)-2H-pyran-2-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diphenyl-2H-pyran-2-thione
  • 6-(Thiophen-2-yl)-2H-pyran-2-thione
  • 3,4-Diphenyl-6-(furan-2-yl)-2H-pyran-2-thione

Uniqueness

3,4-Diphenyl-6-(thiophen-2-yl)-2H-pyran-2-thione is unique due to the presence of both phenyl and thiophene groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

65439-07-8

Molecular Formula

C21H14OS2

Molecular Weight

346.5 g/mol

IUPAC Name

3,4-diphenyl-6-thiophen-2-ylpyran-2-thione

InChI

InChI=1S/C21H14OS2/c23-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-18(22-21)19-12-7-13-24-19/h1-14H

InChI Key

GSCFPTHTSKOVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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